2-hydroxy-2-methyl-S-(pyridin-3-yl)-3-(thiophen-3-yl)propane-1-sulfonamido
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Description
2-hydroxy-2-methyl-S-(pyridin-3-yl)-3-(thiophen-3-yl)propane-1-sulfonamido is a chemical compound that has gained significant attention in the scientific community for its potential applications in research. This compound is also known as PMSF, which stands for phenylmethylsulfonyl fluoride. PMSF is a serine protease inhibitor that is commonly used in biochemistry and molecular biology research.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Thiophene derivatives have captured the interest of medicinal chemists due to their potential as biologically active compounds. In particular, this compound exhibits pharmacological properties such as:
- Anticancer Activity : Research suggests that certain thiophene-based molecules possess anticancer properties .
- Antimicrobial Properties : Investigations indicate that thiophene derivatives can inhibit microbial growth .
Synthetic Chemistry and Heterocyclization
The synthesis of thiophene derivatives involves various methods, including:
- Paal–Knorr Reaction : Condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) to form thiophenes .
Biological Activity
The compound’s structure resembles important thiophene-based drugs, emphasizing its potential therapeutic relevance . For instance:
Further Exploration
Researchers continue to explore novel applications of thiophene derivatives, including their use as building blocks for pyrimidine, pyrazole, and pyran derivatives .
properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S2/c1-13(16,7-11-4-6-19-9-11)10-15-20(17,18)12-3-2-5-14-8-12/h2-6,8-9,15-16H,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCDWERAYSZZIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CN=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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